(2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
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Overview
Description
(2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol is a complex organic compound that features a bicyclic structure with a pyridine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol can be used as a ligand in coordination chemistry or as a building block for more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.
Medicine
Medicinal chemistry applications could include the investigation of this compound as a potential drug candidate, particularly for its interactions with specific biological targets.
Industry
In industry, the compound might be used in the synthesis of materials with specific properties or as an intermediate in the production of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol typically involves the condensation of a pyridine derivative with a bicyclic amine. The reaction conditions may include the use of a base to facilitate the formation of the imine linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the hydroxyl group.
Reduction: Reduction reactions could target the imine linkage, converting it to an amine.
Substitution: Substitution reactions may occur at various positions on the pyridine ring or the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an amine.
Mechanism of Action
The mechanism of action for (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol would depend on its specific interactions with molecular targets. These could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved might include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane
- (2E)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol
Uniqueness
The unique features of (2Z)-2-[(pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol may include its specific stereochemistry and the presence of both a pyridine ring and a bicyclic structure, which could confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
(2Z)-2-(pyridin-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13-10-4-7-15(8-5-10)12(13)9-11-3-1-2-6-14-11/h1-3,6,9-10,13,16H,4-5,7-8H2/b12-9- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDRPGLZVOJIJQ-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=CC=N3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=CC=CC=N3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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